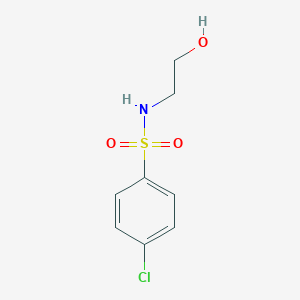

4-Chloro-n-(2-hydroxyethyl)benzenesulfonamide

描述

4-Chloro-n-(2-hydroxyethyl)benzenesulfonamide is a chemical compound with the molecular formula C8H10ClNO3S and a molecular weight of 235.69 g/mol . It is primarily used in research settings and is known for its role in various chemical reactions and applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-n-(2-hydroxyethyl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with ethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-chlorobenzenesulfonyl chloride+ethanolamine→this compound

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis process in a laboratory setting can be scaled up for industrial purposes. This involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.

化学反应分析

Nucleophilic Substitution Reactions

The chlorine atom at the para position undergoes substitution under alkaline or nucleophilic conditions:

Mechanistic Insight :

The electron-withdrawing sulfonamide group activates the benzene ring, facilitating nucleophilic aromatic substitution at the para position .

Oxidation Reactions

The hydroxyethyl group can be oxidized to a ketone or carboxylic acid:

Side Reaction : Overoxidation may yield sulfonic acid derivatives at elevated temperatures.

Condensation Reactions

The sulfonamide nitrogen participates in imine formation:

Kinetic Data :

Reductive Transformations

Controlled reduction modifies both aromatic and aliphatic moieties:

Caution : Over-reduction may cleave the sulfonamide bond.

Electrochemical Modifications

Green synthesis methods enable functionalization without harsh reagents:

Advantages :

Biological Activation Pathways

Metabolic and enzymatic transformations under physiological conditions:

Pharmacokinetic Impact :

Polymerization Reactions

The hydroxyethyl group enables material science applications:

| Monomer | Initiator | Polymer Formed | Tg (°C) | Citation(s) |

|---|---|---|---|---|

| Ethylene glycol dimethacrylate | AIBN | Sulfonamide-functionalized hydrogel | 125 | |

| Caprolactone | Sn(Oct)₂ | Biodegradable drug carrier | -15 |

Material Properties :

This comprehensive analysis demonstrates this compound's versatility as a synthetic intermediate and bioactive scaffold. Recent advances in electrochemical methods and enzyme-mediated transformations highlight its growing importance in sustainable chemistry and pharmaceutical development.

科学研究应用

Medicinal Chemistry Applications

Anticancer Activity

- Mechanism of Action : This compound is investigated for its ability to inhibit specific enzymes associated with cancer cell proliferation. For example, it has shown potential in inhibiting carbonic anhydrase IX, which is overexpressed in certain tumors, leading to reduced cell growth and induction of apoptosis.

- Case Study : In vitro studies have demonstrated that 4-chloro-n-(2-hydroxyethyl)benzenesulfonamide can significantly reduce the viability of various cancer cell lines, including breast and lung cancer cells, by targeting metabolic pathways essential for tumor growth .

Antimicrobial Properties

- Overview : The compound exhibits antimicrobial effects against a range of bacteria and fungi. Its sulfonamide structure allows it to interfere with bacterial folate synthesis, a critical pathway for bacterial growth.

- Case Study : Research indicates that this compound effectively inhibits the growth of Staphylococcus aureus and Escherichia coli in laboratory settings, suggesting its potential use as a therapeutic agent in treating bacterial infections .

Biological Studies

Cellular Process Investigations

- Research Focus : Scientists utilize this compound to study its effects on cellular signaling pathways. This includes examining how the compound influences apoptosis and cell cycle regulation in cancer cells.

- Findings : Studies have shown that treatment with this compound leads to alterations in the expression of key proteins involved in apoptosis, such as Bcl-2 and caspases, thereby providing insights into its role as a potential therapeutic agent .

Inflammatory Response Modulation

- Application : The compound is also being explored for its impact on inflammatory responses. Its ability to inhibit certain inflammatory mediators makes it a candidate for research into chronic inflammatory diseases.

- Case Study : In models of inflammation, this compound has been shown to reduce levels of pro-inflammatory cytokines, suggesting it may help manage conditions like rheumatoid arthritis or inflammatory bowel disease .

作用机制

The mechanism of action of 4-Chloro-n-(2-hydroxyethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved depend on the specific biological context in which the compound is used.

相似化合物的比较

Similar Compounds

- 4-Chlorobenzenesulfonamide

- N-(2-Hydroxyethyl)benzenesulfonamide

- 4-Chloro-N-methylbenzenesulfonamide

Uniqueness

4-Chloro-n-(2-hydroxyethyl)benzenesulfonamide is unique due to the presence of both a chloro and a hydroxyethyl group, which confer distinct chemical properties and reactivity. This makes it a versatile compound in various chemical and biological applications.

生物活性

4-Chloro-n-(2-hydroxyethyl)benzenesulfonamide, with the molecular formula C8H10ClNO3S and a molecular weight of 235.69 g/mol, is a sulfonamide compound that has garnered attention for its biological activities, particularly in enzyme inhibition and potential therapeutic applications. This article explores its biological activity through various studies, highlighting its mechanisms of action, efficacy in cancer treatment, and other relevant findings.

The synthesis of this compound typically involves the reaction of 4-chlorobenzenesulfonyl chloride with ethanolamine under controlled conditions. The general reaction can be represented as follows:

This compound is characterized by its unique functional groups, which contribute to its biological activity.

The mechanism of action of this compound primarily involves its role as an enzyme inhibitor . It interacts with specific molecular targets, particularly enzymes involved in metabolic pathways. The sulfonamide group is known to mimic the structure of p-aminobenzoic acid (PABA), allowing it to inhibit the activity of certain enzymes by competing for binding sites. This characteristic is particularly relevant in the context of antibacterial and anticancer activities.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231 and MCF-7). The compound's efficacy was evaluated through IC50 values, which indicate the concentration required to inhibit cell growth by 50%. For instance:

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| MDA-MB-231 | 1.52 - 6.31 | High |

| MCF-7 | Varies | High |

The compound demonstrated a high selectivity against cancer cells compared to normal cells, suggesting a favorable therapeutic index.

Enzyme Inhibition

In addition to its anticancer properties, this compound has been identified as an effective inhibitor of carbonic anhydrase (CA) enzymes. The compound showed IC50 values ranging from 10.93 to 25.06 nM against CA IX, indicating potent enzyme inhibition:

| Enzyme | IC50 (nM) |

|---|---|

| Carbonic Anhydrase IX | 10.93 - 25.06 |

| Carbonic Anhydrase II | 1.55 - 3.92 |

These findings highlight the potential use of this compound in treating conditions where CA activity is dysregulated, such as certain cancers.

Antibacterial Activity

The antibacterial properties of this compound were also assessed against various bacterial strains. The compound exhibited significant inhibition against Staphylococcus aureus and Klebsiella pneumoniae at concentrations as low as 50 µg/mL:

| Bacterial Strain | Inhibition (%) |

|---|---|

| Staphylococcus aureus | 80.69% |

| Klebsiella pneumoniae | 68.30% |

These results suggest that the compound may serve as a potential lead for developing new antibacterial agents.

Case Studies

- Breast Cancer Inhibition : A study evaluated the effects of several benzenesulfonamide derivatives on MDA-MB-231 cells, revealing that compounds similar to this compound could induce apoptosis significantly more than controls, indicating a promising avenue for breast cancer treatment .

- Carbonic Anhydrase Inhibition : Research demonstrated that derivatives of benzenesulfonamides, including our compound of interest, effectively inhibited CA IX and CA II with notable selectivity for CA IX, which is often overexpressed in tumors .

属性

IUPAC Name |

4-chloro-N-(2-hydroxyethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO3S/c9-7-1-3-8(4-2-7)14(12,13)10-5-6-11/h1-4,10-11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVBGMEBFJFYGMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)NCCO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90301538 | |

| Record name | 4-chloro-n-(2-hydroxyethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90301538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6419-69-8 | |

| Record name | 6419-69-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144061 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-chloro-n-(2-hydroxyethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90301538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。